molecular formula C11H11NO2S B14165514 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate CAS No. 3938-26-9

3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate

Cat. No.: B14165514
CAS No.: 3938-26-9
M. Wt: 221.28 g/mol
InChI Key: UNOPGNJKQODKRF-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a prop-2-yn-1-ylsulfanyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate typically involves the reaction of 3-(prop-2-yn-1-ylsulfanyl)phenol with methyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbamate group into an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional substituents on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and standard laboratory conditions such as room temperature and atmospheric pressure .

Scientific Research Applications

3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in drug development .

Comparison with Similar Compounds

3-(Prop-2-yn-1-ylsulfanyl)phenyl methylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

3938-26-9

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

(3-prop-2-ynylsulfanylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H11NO2S/c1-3-7-15-10-6-4-5-9(8-10)14-11(13)12-2/h1,4-6,8H,7H2,2H3,(H,12,13)

InChI Key

UNOPGNJKQODKRF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC(=CC=C1)SCC#C

Origin of Product

United States

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